Benzyl 4-bromobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

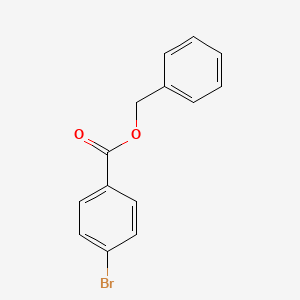

Benzyl 4-bromobenzoate is a chemical compound with the molecular formula C₁₄H₁₁BrO₂ . It falls under the category of aryl bromides and is commonly used in organic synthesis and pharmaceutical research . The compound’s structure consists of a benzene ring substituted with a bromine atom and an ester group.

Synthesis Analysis

The synthesis of Benzyl 4-bromobenzoate typically involves the reaction between 4’-bromoacetophenone (as the methyl ketone) and benzyl alcohol (as the nucleophile). This process yields the desired product, Benzyl 4-bromobenzoate , with a moderate yield . The reaction can be carried out using various methods, such as Friedel-Crafts acylation or esterification.

Molecular Structure Analysis

The molecular structure of Benzyl 4-bromobenzoate consists of a benzene ring (phenyl group) attached to a bromine atom at the para position and an ester group (benzyl ester) at the carboxylic acid position. The compound’s 3D representation reveals its planar geometry and the relative positions of the substituents .

Wissenschaftliche Forschungsanwendungen

1. Oxidation and Bromination Applications

Benzyl 4-bromobenzoate is utilized in oxidation and bromination reactions. For instance, a study by Shaikh et al. (2006) demonstrates the oxidation of benzyl bromide to 4-bromobenzoic acid in 60-79% yields using sodium metaperiodate (NaIO4) in water. This process highlights the compound's role in selective oxidation reactions to synthesize aromatic carboxylic acids and aldehydes (Shaikh, Emmanuvel, & Sudalai, 2006).

2. Synthesis of Photovoltaic Materials

Chmovzh et al. (2022) describe the use of bromoderivatives of benzofused 1,2,5-thiadiazoles, including benzyl 4-bromobenzoate, as precursors for synthesizing dyes. These dyes are significant in designing effective photovoltaic materials, indicating the compound's application in renewable energy technologies (Chmovzh, Alekhina, Kudryashev, & Rakitin, 2022).

3. Protecting Groups in Organic Synthesis

Liotta et al. (1997) explore substituted benzyl ethers, including benzyl 4-bromobenzoate, as radical stable protecting groups. These compounds can withstand radical brominating conditions, which is crucial in various organic synthesis processes (Liotta, Dombi, Kelley, Targontsidis, & Morin, 1997).

4. Structural and Vibrational Studies

Arunagiri et al. (2018) synthesized (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, related to benzyl 4-bromobenzoate, and conducted structural and vibrational spectroscopic studies. Such compounds are crucial for understanding molecular interactions and properties in materials science (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).

5. Thermodynamics and Solubility Studies

Zherikova et al. (2016) studied the thermodynamics of bromobenzoic acids, including 4-bromobenzoic acid, a related compound. They examined vapor pressures, melting temperatures, and solubilities, providing insights into the physical properties and applications of such compounds in various fields (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

Eigenschaften

IUPAC Name |

benzyl 4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXJOUQTHOVDON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

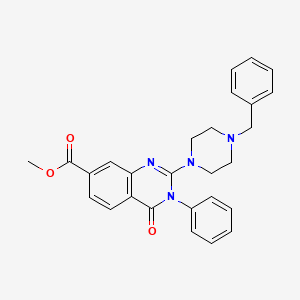

![1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2705565.png)

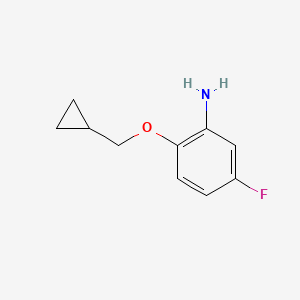

![6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2705567.png)

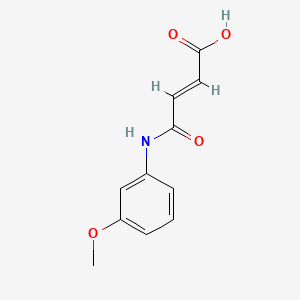

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2705574.png)